molecular formula C24H18Br2N2OS2 B12788883 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-33-6

4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B12788883
CAS No.: 5273-33-6
M. Wt: 574.4 g/mol
InChI Key: HNHFVZHPTNAKGL-UHFFFAOYSA-N
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Description

4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with two 4-bromobenzylthio groups and a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the 4-bromobenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
  • 4,5-Bis((4-methylbenzyl)thio)-2-phenyl-3(2H)-pyridazinone
  • 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Uniqueness

4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in various applications.

Properties

CAS No.

5273-33-6

Molecular Formula

C24H18Br2N2OS2

Molecular Weight

574.4 g/mol

IUPAC Name

4,5-bis[(4-bromophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H18Br2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2

InChI Key

HNHFVZHPTNAKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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